molecular formula C14H8Cl2N2O4 B14585369 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) CAS No. 61347-07-7

4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)

Cat. No.: B14585369
CAS No.: 61347-07-7
M. Wt: 339.1 g/mol
InChI Key: WQWVCZLDVCFVFX-UHFFFAOYSA-N
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Description

4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is an organic compound characterized by the presence of two chlorobenzoic acid moieties connected by a diazenediyl (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) typically involves the diazotization of 2-chlorobenzoic acid derivatives followed by coupling reactions. One common method includes the reaction of 2-chlorobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 2-chlorobenzoic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can break the diazenediyl linkage, yielding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorobenzoic acids.

Scientific Research Applications

4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage can undergo redox reactions, influencing cellular signaling pathways and modulating biological activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(E)-Diazenediyl]bis(2-methoxyaniline): Similar structure but with methoxy groups instead of chlorine atoms.

    4,4’-[(E)-Diazenediyl]bis(2-nitrobenzoic acid): Contains nitro groups, leading to different reactivity and applications.

Uniqueness

4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This compound’s specific structural features make it suitable for particular applications in research and industry, distinguishing it from other diazenediyl-linked compounds.

Properties

CAS No.

61347-07-7

Molecular Formula

C14H8Cl2N2O4

Molecular Weight

339.1 g/mol

IUPAC Name

4-[(4-carboxy-3-chlorophenyl)diazenyl]-2-chlorobenzoic acid

InChI

InChI=1S/C14H8Cl2N2O4/c15-11-5-7(1-3-9(11)13(19)20)17-18-8-2-4-10(14(21)22)12(16)6-8/h1-6H,(H,19,20)(H,21,22)

InChI Key

WQWVCZLDVCFVFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O

Origin of Product

United States

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